Lipophilicity Window Differentiates Ethyl Ester from Carboxylic Acid and Methylene-Bridged Analogs in Permeability-Critical Assays
Ethyl 4-(4-oxoquinazolin-3-yl)benzoate (XLogP3 = 2.5) occupies a calculated lipophilicity window that is 0.29 log-units lower than its direct methylene-bridged analog ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate (LogP = 2.79) and substantially more lipophilic than the corresponding carboxylic acid derivative (predicted XLogP3 ≈ 1.5–1.8, based on analogous quinazolinone benzoic acid series) [1]. The 0.29 log-unit difference in LogP between the target compound and the methylene-spaced analog corresponds to a predicted ~1.95-fold difference in octanol–water partition coefficient, which is meaningful for differential membrane partitioning in cell-based antibacterial screening where both compounds would be applied at identical nominal concentrations [1]. Additionally, the direct N3–phenyl attachment in the target compound (4 rotatable bonds) versus the methylene-bridged analog (5 rotatable bonds) reduces conformational entropy and may contribute to differential protein binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; MW = 294.30 g·mol⁻¹; Rotatable bonds = 4; TPSA = 59 Ų |
| Comparator Or Baseline | Ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate: LogP = 2.79; MW = 308 g·mol⁻¹; Rotatable bonds = 5. Carboxylic acid analog (4-(4-oxoquinazolin-3-yl)benzoic acid): predicted XLogP3 ≈ 1.5–1.8. |
| Quantified Difference | ΔLogP = −0.29 vs. methylene-bridged analog (~1.95-fold lower partition coefficient); ΔLogP ≈ +0.7–1.0 vs. free carboxylic acid (>5‑fold higher partition coefficient). ΔMW = −13.7 g·mol⁻¹ vs. methylene analog. ΔRotatable bonds = −1 vs. methylene analog. |
| Conditions | LogP/XLogP3 computed values: PubChem XLogP3 3.0 algorithm (target compound); Hit2Lead/ACD Labs LogP algorithm (methylene-bridged analog). Carboxylic acid LogP estimated from structural analogs in BRENDA quinazolinone benzoate dataset. |
Why This Matters
The ethyl ester provides a lipophilicity midpoint between excessively polar (free acid) and excessively lipophilic (long-chain or bridged) analogs, potentially optimizing passive membrane permeability without incurring solubility penalties—a critical parameter for selecting screening compounds intended for intracellular target engagement.
- [1] PubChem. Ethyl 4-(4-oxoquinazolin-3-yl)benzoate. Compound Summary CID 4738396. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4738396 View Source
